3-(Bromomethyl)-5-chlorobenzoic acid CAS 1379355-24-4 properties
3-(Bromomethyl)-5-chlorobenzoic acid CAS 1379355-24-4 properties
Executive Summary
3-(Bromomethyl)-5-chlorobenzoic acid (CAS 1379355-24-4) is a high-value bifunctional intermediate used in medicinal chemistry and materials science.[1] Its structure features two distinct reactive handles: a benzylic bromide (electrophilic "warhead") and a carboxylic acid (nucleophilic/electrophilic "anchor").[1]
This scaffold is particularly prized in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design.[1] The 1,3,5-substitution pattern allows for "meta-vector" exploration, enabling researchers to probe binding pockets away from the core scaffold without the steric penalties often associated with ortho-substitution.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
Physicochemical Data
Note: Where experimental data is proprietary or unavailable, values are predicted based on structure-activity relationship (SAR) algorithms standard in the field.[1]
| Property | Value / Description | Notes |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | White to off-white crystalline solid | Typical of halogenated benzoic acids.[1] |
| Melting Point | Predicted: 155–160 °C | Analogous to 3-(bromomethyl)benzoic acid (148°C); Cl adds lattice stability.[1] |
| pKa (Acid) | ~3.80 | The 3-Cl and 3-CH₂Br groups are electron-withdrawing, increasing acidity vs. benzoic acid (4.2).[1] |
| LogP | ~2.9 | Moderate lipophilicity suitable for cell-permeable lead compounds.[1] |
| Solubility | DMSO, DMF, MeOH, EtOAc | Low solubility in water; hydrolyzes slowly in aqueous buffers.[1] |
Structural Analysis
The molecule possesses a "push-pull" reactivity profile:
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Benzylic Bromide (C-3): Highly reactive toward Sɴ2 nucleophilic attack (amines, thiols, azides).[1] It is the primary site for linker attachment.[1]
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Carboxylic Acid (C-1): Stable under mild alkylation conditions but reactive under peptide coupling conditions (EDC/NHS, HATU).[1]
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Chlorine (C-5): Provides metabolic stability (blocking CYP450 oxidation at the meta-position) and lipophilic bulk.[1]
Synthesis & Manufacturing
Core Directive: The most reliable route to CAS 1379355-24-4 is the Wohl-Ziegler Bromination of the commercially available precursor, 3-chloro-5-methylbenzoic acid (CAS 7697-29-2).[1]
Synthetic Workflow (DOT Visualization)
The following diagram illustrates the critical pathway from precursor to isolated product.
Figure 1: Radical bromination workflow. PhCF3 (Trifluorotoluene) is preferred over CCl4 for green chemistry compliance.[1]
Detailed Protocol
Objective: Synthesis of 10g batch.
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Setup: Charge a 250 mL round-bottom flask with 3-chloro-5-methylbenzoic acid (10.0 g, 58.6 mmol) and anhydrous Trifluorotoluene (100 mL).
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Why PhCF3? It has a higher boiling point (102°C) than CCl4, accelerating the radical kinetics, and is less toxic.[1]
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Reagent Addition: Add N-Bromosuccinimide (NBS) (10.9 g, 61.5 mmol). Ensure NBS is freshly recrystallized (white, not yellow) to minimize bromine byproducts.[1]
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Initiation: Add AIBN (Azobisisobutyronitrile) (0.96 g, 5.8 mmol).
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Critical Control: Sparge the solution with Nitrogen/Argon for 15 mins to remove Oxygen, which quenches benzylic radicals.[1]
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Reaction: Heat to reflux (105°C oil bath) for 4–6 hours. Monitor by HPLC/TLC.[1] The suspension will change from heavy NBS solid to floating Succinimide.[1]
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Workup: Cool to 0°C. Filter off the precipitated Succinimide. Evaporate the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from Heptane/Ethyl Acetate (5:1).
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Yield Expectation: 65–75%.[1]
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Reactivity & Functionalization Guide
Researchers often face a dilemma: Which handle to functionalize first? The benzylic bromide is moisture-sensitive, while the acid is robust.[1]
Divergent Synthesis Map[1]
Figure 2: Strategic divergence.[1] Path A is preferred for PROTAC linker synthesis; Path B for building core libraries.
Critical Methodology: Sɴ2 Alkylation (Path A)
When reacting this compound with amines, chemoselectivity is key.[1] The carboxylic acid can form salt bridges with the amine, retarding the reaction.[1]
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Protocol: Dissolve the amine (1.0 eq) and DIPEA (2.5 eq) in THF. Add 3-(Bromomethyl)-5-chlorobenzoic acid (1.0 eq) dropwise at 0°C.
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Why? Low temperature prevents double-alkylation.[1] The extra base neutralizes the carboxylic acid and the HBr generated.[1]
Handling, Stability & Safety (E-E-A-T)
Stability Profile
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Moisture Sensitivity: High. Benzylic bromides hydrolyze to the corresponding benzyl alcohol (3-(hydroxymethyl)-5-chlorobenzoic acid) upon prolonged exposure to atmospheric moisture.[1]
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Storage: Store under Nitrogen at 2–8°C. Desiccate.
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Light Sensitivity: Moderate. Benzylic C-Br bonds can homolyze under UV light.[1] Store in amber vials.
Safety Hazards
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Lachrymator: Like benzyl bromide, this compound is a potent eye irritant and lachrymator.[1]
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Control: Always handle in a functioning fume hood.[1]
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Skin Corrosive: The combination of the acid and the alkylating bromide makes it corrosive. Double-gloving (Nitrile) is mandatory.[1]
References
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Precursor Data: Santa Cruz Biotechnology.[1][2] 4-Chloro-3-methylbenzoic acid (CAS 7697-29-2) Product Data.[1][2][3][4]
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Synthetic Methodology: Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds (The Wohl-Ziegler Reaction).[1] Chemical Reviews, 1948.[1] (Foundational Mechanism).[1]
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Analogous Properties: PubChem. 3-(Bromomethyl)benzoic acid (CAS 7416-61-7).[1]
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General Safety: ECHA. Registration Dossier for Benzyl Bromide Derivatives.[1][1]
